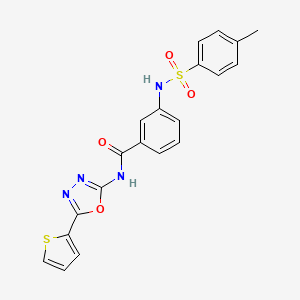

![molecular formula C19H17NO5 B2980092 methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859142-27-1](/img/structure/B2980092.png)

methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

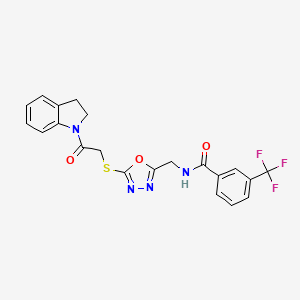

Methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate is a compound that was prepared by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . It crystallizes in the orthorhombic space group Pca21 at 300 K . The molecule consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring .

Synthesis Analysis

The compound was synthesized by condensation between 4-hydroxycoumarin and methyl 2-aminobenzoate . This synthesis method is part of a broader class of reactions used to create coumarin systems, which are valuable kinds of oxygen-containing heterocycles widely found in nature .Molecular Structure Analysis

The molecule of the compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Chemical Reactions Analysis

The compound was synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate . This is a type of reaction commonly used in the synthesis of coumarin systems .Physical and Chemical Properties Analysis

The compound has a melting point of 268–270°C . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available literature.科学的研究の応用

Chemical Reactions and Cyclization

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been studied for its behavior in chemical reactions, particularly cyclization processes. In the presence of bases, this compound exclusively cyclizes to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photopolymerization Applications

Research into nitroxide-mediated photopolymerization (NMP2) involves a compound structurally similar to methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate. The compound, a novel alkoxyamine with a chromophore group linked to the aminoxyl function, shows significant changes in photophysical or photochemical properties upon UV irradiation, leading to the generation of corresponding alkyl and nitroxide radicals (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Co-crystal Structure Analysis

A study on the co-crystal structure formed by methyl 2-(2-oxo-2H-chromen-7-yloxy)acetate and 2-(2-aminophenyl)benzothiazole (a structurally related compound) in methanolic solution revealed no hydrogen bonding between the molecules, indicating a stable co-crystal structure. This research provides insights into the interactions and stability of co-crystal structures involving compounds related to this compound (Kadhum, Al-Amiery, Aday, Al-Majedy Ali A. Al-Temimi, Al-Bayati, & Mohamad, 2012).

特性

IUPAC Name |

methyl 2-[(7-methoxy-2-oxochromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-13-7-8-14-12(9-18(21)25-17(14)10-13)11-20-16-6-4-3-5-15(16)19(22)24-2/h3-10,20H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWENLMUFTKMYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)

![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)

![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)

![[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2980018.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2980031.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxolane-3-carboxamide](/img/structure/B2980032.png)